molecular formula C11H9Cl2N3O2 B3373215 1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole CAS No. 956962-22-4

1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole

Cat. No. B3373215
CAS RN: 956962-22-4
M. Wt: 286.11 g/mol
InChI Key: IJSXGDZPWWDRQM-UHFFFAOYSA-N
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Description

1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole, also known as DCNP, is a chemical compound that has been extensively studied in scientific research. It is a pyrazole derivative that has been shown to have a range of biological effects, including antimicrobial and antifungal properties. In

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and metabolic pathways in microorganisms. 1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. This inhibition leads to the accumulation of orotate, which is toxic to the microorganism.
Biochemical and Physiological Effects:
1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of microorganisms by disrupting their metabolic pathways. 1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole has also been shown to have anti-inflammatory properties, as it inhibits the production of certain cytokines in immune cells. Additionally, 1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has been well-studied in the literature, and its mechanism of action is well-understood. However, there are also limitations to the use of 1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole in lab experiments. It is a toxic compound that must be handled with care, and its effects on human cells and tissues are not well-understood.

Future Directions

There are several future directions for research involving 1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole. One area of research could be the development of new antimicrobial and antifungal agents based on the structure of 1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole. Another area of research could be the investigation of the potential use of 1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole as a herbicide or insecticide. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole, and its potential use in the treatment of certain diseases.

Scientific Research Applications

1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole has been extensively studied for its antimicrobial and antifungal properties. It has been shown to inhibit the growth of a wide range of microorganisms, including bacteria, fungi, and viruses. 1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole has also been investigated for its potential use as a herbicide, as it has been shown to inhibit the growth of certain plants.

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-5-methyl-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O2/c1-7-4-11(16(17)18)14-15(7)6-8-2-3-9(12)5-10(8)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSXGDZPWWDRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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